molecular formula C17H16N2O5 B5701474 ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate

ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate

Cat. No.: B5701474
M. Wt: 328.32 g/mol
InChI Key: IMSXAHWKMPUEKK-UHFFFAOYSA-N
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Description

Ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate is an organic compound with a complex structure that includes a nitrobenzoyl group, an amino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzoyl chloride with 4-aminophenylacetic acid in the presence of a base, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Formation of 4-[(3-aminobenzoyl)amino]phenylacetic acid.

    Reduction: Formation of 4-[(3-nitrobenzoyl)amino]phenylacetic acid.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate can be compared with similar compounds such as:

    Ethyl 4-nitrobenzoylacetate: Similar structure but lacks the amino group, leading to different reactivity and applications.

    4-[(3-Nitrobenzoyl)amino]phenylacetic acid: Similar structure but lacks the ester group, affecting its solubility and reactivity.

    Ethyl 4-aminobenzoylacetate: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-[(3-nitrobenzoyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-24-16(20)10-12-6-8-14(9-7-12)18-17(21)13-4-3-5-15(11-13)19(22)23/h3-9,11H,2,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSXAHWKMPUEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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